Cryptocarya Triacetate

Description

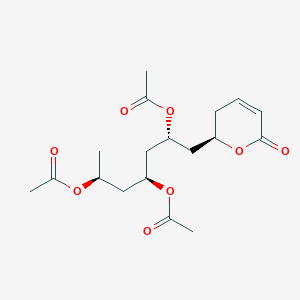

Structure

2D Structure

Properties

Molecular Formula |

C18H26O8 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(2S,4S,6R)-4,6-diacetyloxy-7-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-2-yl] acetate |

InChI |

InChI=1S/C18H26O8/c1-11(23-12(2)19)8-16(24-13(3)20)10-17(25-14(4)21)9-15-6-5-7-18(22)26-15/h5,7,11,15-17H,6,8-10H2,1-4H3/t11-,15+,16-,17+/m0/s1 |

InChI Key |

ITYAANUIYPQQJM-RGXXSHLXSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(CC(CC(CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

cryptocarya triacetate |

Origin of Product |

United States |

Natural Occurrence and Extraction Methodologies

Targeted Isolation and Purification Strategies

Chromatographic Separation Techniques

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a crucial analytical tool in the study of Cryptocarya triacetate. nih.govumich.edu Its primary application is in the monitoring of the progress of extraction and fractionation processes. nih.govumich.edu By spotting the extracts onto a TLC plate and developing it with a suitable solvent system, researchers can visualize the separation of different components. umich.eduoperachem.com

In the context of this compound isolation, TLC is used to compare the chromatographic profiles of different fractions. nih.gov Fractions exhibiting similar TLC profiles, indicating the presence of the same compounds, are often combined for further purification. nih.gov For instance, in one documented procedure, fractions collected from a column chromatography separation using a hexane (B92381):ethyl acetate (B1210297) solvent system were analyzed by TLC. Those fractions that showed identical spots when visualized were pooled together. nih.gov The choice of stationary phase, commonly silica (B1680970) gel for compounds of medium polarity, and the mobile phase are critical for achieving effective separation. umich.edu

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) represents a more advanced and powerful chromatographic technique for the analysis and purification of this compound. nih.goveuropa.eu HPLC offers higher resolution and sensitivity compared to TLC, making it suitable for both quantitative analysis and preparative-scale purification. nih.gov

In the analysis of plant extracts containing polyphenolic compounds like those found in Cryptocarya species, HPLC methods have been developed to achieve baseline separation of numerous components. nih.gov A typical HPLC system for this purpose would involve a binary mobile phase, for example, a mixture of an acidified aqueous solution and an organic solvent like acetonitrile (B52724), passed through a column at high pressure. nih.govymerdigital.com A photodiode array (PDA) detector is often used to monitor the eluent at multiple wavelengths, allowing for the identification and quantification of different compounds based on their retention times and UV-Vis spectra. nih.gov While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the provided search results, the principles of HPLC for separating similar natural products are well-established. nih.gov

Optimization of Extraction Yields and Purity Profiles

Optimizing the extraction and purification processes is essential for obtaining high yields and purity of this compound. This involves a systematic approach to selecting solvents, chromatographic techniques, and their operational parameters.

The initial choice of extraction solvent significantly impacts the yield. The use of a sequence of solvents with increasing polarity, such as hexane followed by dichloromethane (B109758) and then methanol, allows for a graded extraction of compounds. nih.gov Studies on other plant species have shown that factors such as the solid-to-liquid ratio, solvent concentration, and extraction time can be systematically varied to maximize the yield of target compounds. mdpi.com For instance, Response Surface Methodology (RSM) is a statistical technique that can be employed to optimize these extraction parameters. mdpi.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Cryptocarya triacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, alongside specialized methods, was instrumental in assigning its relative and absolute configuration.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The initial blueprint of the molecular framework of this compound was mapped out using a series of fundamental NMR experiments. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.

To establish the intricate network of proton-proton and proton-carbon correlations, a suite of 2D NMR experiments was employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By revealing neighboring protons, COSY helps to trace out the spin systems within the molecule, allowing for the connection of adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of protons to their corresponding carbons, providing a direct link between the ¹H and ¹³C NMR spectra.

The collective data from these experiments allows for the assembly of the complete planar structure of this compound.

| Technique | Information Provided |

| ¹H NMR | Number and chemical environment of protons, proton-proton coupling |

| ¹³C NMR | Number and chemical environment of carbon atoms |

| COSY | Proton-proton (²J, ³J) correlations |

| HSQC | Direct one-bond proton-carbon correlations |

| HMBC | Long-range (²J, ³J) proton-carbon correlations |

Specialized NMR Methods for Absolute Configuration Determination (e.g., Mosher Ester Analysis, Rychnovsky ¹³C NMR/Acetonide Analysis)

While 1D and 2D NMR techniques are adept at determining the relative stereochemistry of a molecule, establishing the absolute configuration requires specialized methods. For chiral molecules like this compound, which possess multiple stereocenters, these techniques are indispensable.

Mosher Ester Analysis: This method is a powerful tool for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters by reacting the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute configuration of the alcohol can be reliably assigned.

In the context of related natural products, the absolute stereochemistry of the cryptocarya acetates has been determined using a combination of Mosher ester analysis and the Rychnovsky ¹³C NMR/acetonide analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition. It also offers valuable insights into the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for the unambiguous determination of a compound's molecular formula. By measuring the mass of the molecular ion with very high accuracy (typically to within a few parts per million), HRMS can distinguish between different elemental compositions that may have the same nominal mass. This precise mass measurement provides definitive confirmation of the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While not always the primary tool for the structural elucidation of complex, non-volatile natural products like this compound in their intact form, GC-MS can be employed for the analysis of smaller, more volatile derivatives or degradation products. The chemical composition of essential oils from various Cryptocarya species has been characterized using GC-MS.

Chiroptical Spectroscopy in Absolute Configuration Assignment

The determination of the absolute configuration of stereocenters is a critical step in the complete structural elucidation of chiral molecules like this compound. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are paramount in this regard.

Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral compounds. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms, which can be correlated to a specific enantiomer.

For complex molecules isolated from natural sources, such as those from the Cryptocarya genus, CD analysis is often used in conjunction with computational methods. The experimental CD spectrum of a compound with an unknown absolute configuration is compared with the theoretically calculated spectra for all possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This combined experimental and computational approach has become a reliable tool in the stereochemical determination of natural products. While specific CD data for this compound is not detailed in the available literature, the general methodology remains a standard and powerful approach for its stereochemical assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and analyze electronic conjugation within a molecule.

Infrared spectroscopy probes the vibrational transitions of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For a compound with a name suggesting the presence of acetate (B1210297) groups, such as this compound, one would expect to observe strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester functional groups. Additionally, C-O stretching vibrations and various C-H bending and stretching vibrations would be present.

The following table outlines the expected characteristic IR absorption bands for the functional groups anticipated in this compound.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Ester (Acetate) | C=O Stretch | 1750–1735 |

| C-O Stretch | 1250–1000 | |

| Alkane | C-H Stretch | 2950–2850 |

| C-H Bend | 1470–1350 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. While specific UV-Vis data for this compound is not available, the presence of any chromophores, such as carbon-carbon double bonds or carbonyl groups, would result in characteristic absorption bands. The position and intensity of these bands would reveal details about the electronic structure and the presence of any conjugated π-electron systems within the molecule.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to Cryptocarya Triacetate

Enantioselective Synthesis Methodologies

The stereochemically rich structure of this compound necessitates the use of enantioselective methods to control the absolute and relative stereochemistry of its multiple chiral centers. Various powerful techniques have been employed to achieve high levels of stereocontrol throughout the synthetic sequences.

A cornerstone in many synthetic approaches to this compound is the Sharpless asymmetric dihydroxylation. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is instrumental in establishing the initial stereocenters with high enantioselectivity. In one prominent synthesis, an enantio- and regioselective Sharpless dihydroxylation of ethyl sorbate (B1223678) serves as a key step to set the absolute stereochemistry early in the sequence. acs.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver a vicinal diol with a high degree of enantiomeric excess. wikipedia.orgalfa-chemistry.com The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for access to either enantiomer of the product. wikipedia.org

| Reaction | Key Reagents | Purpose | Reference |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Enantioselective formation of vicinal diols from an alkene. | acs.orgwikipedia.orgnih.gov |

Palladium-catalyzed reactions play a crucial role in establishing key stereocenters in the synthesis of this compound. acs.orgnih.gov Specifically, palladium-catalyzed reductions have been effectively used to control the stereochemistry at certain positions. acs.orgnih.gov These transformations often involve the use of a palladium catalyst to facilitate the stereoselective addition of a hydride or other nucleophile, thereby creating a new chiral center with a high degree of diastereoselectivity. The ability to control the stereochemical outcome of these reductions is vital for the successful construction of the desired polyol framework of this compound.

Olefin cross-metathesis has emerged as a powerful tool in the synthesis of this compound for the formation of key carbon-carbon double bonds. acs.orgnih.gov This reaction, often employing ruthenium-based catalysts such as the Grubbs catalyst, allows for the efficient coupling of two different olefin fragments. organic-chemistry.orguwindsor.casigmaaldrich.com In the synthesis of this compound, a highly (E)-selective olefin cross-metathesis reaction is utilized to form a trans-δ-hydroxy-α,β-unsaturated ester, a crucial intermediate. acs.orgnih.gov The versatility of this reaction allows for the coupling of complex and functionalized alkenes, making it a valuable strategy in modern organic synthesis. uwindsor.ca

| Reaction | Catalyst | Purpose | Reference |

| Olefin Cross-Metathesis | Grubbs' Catalyst (e.g., second-generation) | Formation of a trans-δ-hydroxy-α,β-unsaturated ester. | acs.orgacs.orgnih.gov |

Anion Relay Chemistry (ARC) represents a powerful and convergent strategy for the rapid assembly of complex molecules like this compound. nih.govbohrium.comorganic-chemistry.org This methodology involves a sequence of reactions where an initial anionic species undergoes a rearrangement to generate a new anion at a different position, which then participates in a subsequent bond-forming event. organic-chemistry.orgupenn.edu Both Type I and Type II ARC protocols have been successfully applied in the synthesis of the Cryptocarya family of natural products. nih.govnih.gov A unified synthetic strategy employing a four-component fragment union in a single flask through ARC has been developed, enabling the construction of this compound in a total of 7–9 steps from commercially available materials. nih.gov This approach showcases the efficiency of ARC in rapidly building molecular complexity. nih.govorganic-chemistry.org A key step in one ARC-based synthesis involves a three-component linchpin coupling using 2-triethylsilyl-1,3-dithiane with two different epoxide electrophiles. acs.org

The use of dithiane chemistry is a common feature in several synthetic routes to this compound, often in combination with ring-closing metathesis (RCM). acs.org Dithianes serve as versatile acyl anion equivalents, allowing for the formation of key carbon-carbon bonds. acs.org Following the construction of the carbon skeleton, the dithiane protecting group is typically removed through hydrolysis to unmask a carbonyl group. This carbonyl functionality is then elaborated further. The synthesis culminates in a ring-closing metathesis reaction to form the characteristic dihydropyrone ring of this compound. acs.org This RCM step is a powerful method for the formation of cyclic structures and is often carried out using a second-generation Grubbs' catalyst. acs.orgrsc.orgnih.gov The sequence of dithiane coupling, hydrolysis, and subsequent RCM provides an effective pathway to the core structure of the natural product. acs.org

Semi-Synthetic Modifications and Analog Generation

Beyond the total synthesis of the natural products themselves, significant effort has been directed towards the synthesis of derivatives and analogues. This work is crucial for exploring the structure-activity relationships of these compounds.

The synthesis of acetylated derivatives, such as Cryptocarya diacetate, has been achieved through routes that often parallel those developed for this compound. An enantioselective synthesis of Cryptocarya diacetate has been accomplished in 10 steps from ethyl sorbate nih.govdatapdf.com. This synthesis also relies on a Sharpless dihydroxylation and a palladium-catalyzed reduction to form a δ-hydroxy-1-enoate intermediate nih.govdatapdf.com.

The synthesis of Cryptocaryolone and its diacetate analogue has been reported alongside that of this compound. These syntheses often share common intermediates and synthetic strategies. For instance, the O'Doherty synthesis of this compound also yielded Cryptocaryolone and Cryptocaryolone diacetate acs.orgnih.gov. A separate total synthesis of (-)-cryptocaryolone and (-)-cryptocaryolone diacetate has also been reported, highlighting different strategic approaches to these related molecules nih.gov.

Development of Novel Synthetic Methodologies for Pyrone Structures

The synthesis of the 2-pyrone (or α-pyrone) core is a central feature of the chemistry of this compound and its analogues. The challenges associated with the construction of this heterocyclic ring have spurred the development of new synthetic methods.

Recent advances in the synthesis of 2-pyrones include a variety of transition metal-catalyzed reactions. For example, palladium-catalyzed methodologies, such as the Sonogashira coupling followed by electrophilic cyclization, have proven effective for the construction of substituted 2-pyrones nih.goviosrjournals.orgnih.govresearchgate.net. Ruthenium-catalyzed carbonylative cycloadditions have also emerged as a powerful tool for the synthesis of tetrasubstituted 2-pyrones nih.gov. Additionally, organocatalytic methods, such as those employing N-Heterocyclic Carbenes (NHCs), are providing new and efficient routes to these important heterocyclic motifs rsc.org. These modern synthetic approaches offer chemists a diverse toolkit for the construction of pyrone-containing natural products like this compound.

| Method | Catalyst | Key Transformation | Reference |

| Sonogashira Coupling/Cyclization | Palladium | Formation of (Z)-2-alken-4-ynoates followed by electrophilic cyclization | nih.gov |

| Carbonylative Cycloaddition | Ruthenium | [3 + 2 + 1] cycloaddition of silylacetylenes, α,β-unsaturated ketones, and CO | nih.gov |

| [3 + 2 + 1] Cyclization | N-Heterocyclic Carbene (NHC) | Thiazolium salt-catalyzed cyclization using arylglyoxals | rsc.org |

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Origins of Polyhydroxylated Pyrone Scaffolds

The core of Cryptocarya triacetate is a polyhydroxylated α-pyrone. The biosynthesis of such scaffolds is generally accepted to proceed via the polyketide pathway. This pathway involves the sequential condensation of acyl-CoA thioesters, catalyzed by polyketide synthases (PKSs). In plants, type III PKSs are commonly involved in the production of a wide array of polyketide-derived natural products.

The biosynthesis of the this compound backbone is proposed to be initiated by a starter unit, likely acetyl-CoA. This starter unit is then sequentially elongated by the addition of multiple extender units, which are typically malonyl-CoA. This series of Claisen-like condensation reactions, catalyzed by a PKS, would generate a linear poly-β-keto chain. The length of this chain is determined by the specific PKS involved.

Following the assembly of the linear polyketide chain, the formation of the characteristic α-pyrone ring occurs. This is thought to happen through an intramolecular cyclization and subsequent dehydration of a triketide intermediate. The specific folding of the polyketide chain and the regioselectivity of the cyclization reaction are crucial for determining the final pyrone structure.

| Role in Biosynthesis | Proposed Precursor Molecule | Source |

|---|---|---|

| Starter Unit | Acetyl-CoA | Primary Metabolism |

| Extender Units | Malonyl-CoA | Primary Metabolism |

Putative Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound from its linear polyketide precursor involves a series of precise enzymatic transformations that install the characteristic hydroxyl and acetyl groups. These modifications are often referred to as "tailoring" reactions and are catalyzed by a variety of enzymes.

Hydroxylation: The multiple hydroxyl groups on the this compound scaffold are likely introduced by hydroxylase enzymes, such as cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases. These enzymes catalyze the regio- and stereospecific insertion of oxygen atoms into the polyketide backbone. The timing of these hydroxylation events—whether they occur during or after the assembly of the polyketide chain—is a key area of investigation.

Acetylation: The three acetate (B1210297) groups that give this compound its name are installed by acetyltransferases. These enzymes utilize acetyl-CoA as a donor molecule to acylate the hydroxyl groups on the polyketide intermediate. The specificity of these acetyltransferases ensures that acetylation occurs at the correct positions on the molecule.

The sequence of these tailoring reactions is critical for the formation of the final product. It is plausible that a specific order of hydroxylation and acetylation events is required to achieve the final structure of this compound.

| Enzyme Class | Proposed Function | Substrate | Product |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone | Acetyl-CoA, Malonyl-CoA | Linear poly-β-keto chain |

| Cyclase | Formation of the α-pyrone ring | Linear poly-β-keto chain | Pyrone intermediate |

| Hydroxylase (e.g., P450) | Addition of hydroxyl groups | Polyketide intermediate | Polyhydroxylated intermediate |

| Acetyltransferase | Addition of acetyl groups | Polyhydroxylated intermediate | This compound |

Genetic and Transcriptomic Approaches to Pathway Elucidation

Identifying the specific genes and enzymes involved in the biosynthesis of this compound requires a combination of genetic and transcriptomic approaches. As no specific studies on Cryptocarya polyketide biosynthesis have been published, the following represents a standard, yet powerful, strategy for pathway elucidation.

Transcriptome Sequencing: A key first step is to perform transcriptome sequencing (RNA-Seq) of the tissues of Cryptocarya latifolia that actively produce this compound. By comparing the gene expression profiles of producing versus non-producing tissues, or tissues at different developmental stages, it is possible to identify candidate genes that are co-expressed with the production of the compound. This approach can reveal not only the PKS responsible for the backbone synthesis but also the tailoring enzymes such as hydroxylases and acetyltransferases.

Gene Cluster Identification: In many organisms, genes for a specific biosynthetic pathway are physically clustered together in the genome. Identifying a PKS gene in the Cryptocarya genome would prompt a search in the flanking regions for genes encoding potential tailoring enzymes. The discovery of a biosynthetic gene cluster would provide strong evidence for the involvement of those genes in the formation of this compound.

Functional Characterization of Candidate Genes: Once candidate genes are identified, their function must be confirmed experimentally. This typically involves heterologous expression of the candidate genes in a model organism, such as E. coli or yeast, that does not natively produce the compound. The engineered host can then be supplied with the proposed precursor molecules, and the production of the expected intermediates or the final product can be monitored. This allows for the definitive assignment of function to each enzyme in the pathway.

| Methodology | Objective | Expected Outcome |

|---|---|---|

| Transcriptome Analysis (RNA-Seq) | Identify candidate genes involved in biosynthesis. | A list of differentially expressed genes, including PKSs, hydroxylases, and acetyltransferases. |

| Genome Sequencing and Analysis | Identify potential biosynthetic gene clusters. | Genomic regions containing a PKS gene and neighboring genes encoding tailoring enzymes. |

| Heterologous Expression | Functionally characterize candidate enzymes. | Confirmation of the specific catalytic activity of each enzyme in the pathway. |

Biological Activities and Mechanistic Investigations Non Human Clinical Focus

In Vitro Evaluation of Biological Activities

Antioxidant Capacity Assessments (e.g., DPPH Assay)

Scientific data on the specific antioxidant capacity of Cryptocarya Triacetate is not readily found. However, studies on extracts from the Cryptocarya genus and related compounds indicate potential antioxidant effects. For instance, the essential oil of Cryptocarya alba has demonstrated antioxidant properties. mdpi.com Similarly, fruits of Cryptocarya alba have also been shown to possess high antioxidant capacity. nih.gov Another related compound, cryptobrachytone C, isolated from Cryptocarya pulchrinervia, has been reported to have moderate antioxidant activity. nih.gov

Various methods are employed to determine the antioxidant potential of natural compounds. nih.gov These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, help in quantifying the ability of a compound to neutralize free radicals. nih.gov

Anti-Proliferative and Cytotoxic Effects in Cellular Models

The related compound, Cryptocaryone, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net In particular, its activity against breast cancer cells, such as the MCF-7 cell line, has been noted. nih.gov

One study reported that cryptobrachytone C, a compound isolated from Cryptocarya pulchrinervia, exhibited cytotoxic effects against the MCF-7 breast cancer cell line with an IC₅₀ concentration of 12.94 ± 0.32 μM. nih.gov This compound was found to be more significant in its anti-cancer character on the MCF-7 cell line compared to the T47D breast cancer cell line. nih.gov

The anti-proliferative effects of Cryptocaryone have also been observed in other cancer cell types. For example, it has been shown to induce apoptosis in human androgen-independent prostate cancer cells and oral cancer cells. nih.govresearchgate.net In ovarian cancer cells, Cryptocaryone has been found to have antiproliferation effects, with IC₅₀ values of 1.5, 3, and 9.5 μM for TOV-21G, SKOV3, and TOV-112D cells, respectively, in a 24-hour assay. nih.govmdpi.com

Table 1: Cytotoxic Activity of Cryptocaryone and Related Compounds on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cryptobrachytone C | MCF-7 | Breast Cancer | 12.94 ± 0.32 μM | nih.gov |

| Cryptocaryone (CPC) | TOV-21G | Ovarian Cancer | 1.5 μM | nih.govmdpi.com |

| Cryptocaryone (CPC) | SKOV3 | Ovarian Cancer | 3 μM | nih.govmdpi.com |

| Cryptocaryone (CPC) | TOV-112D | Ovarian Cancer | 9.5 μM | nih.govmdpi.com |

| Cryptocaryone | Murine leukemia P388 | Leukemia | 10.52 μM | nih.gov |

Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor protein that is often found to be suppressed in various cancers, including those of the gastrointestinal tract. nih.gov The expression of PDCD4 is associated with apoptosis, and its upregulation can inhibit tumor progression. nih.gov While direct evidence linking this compound or Cryptocaryone to the stabilization of PDCD4 is limited, the apoptotic effects of Cryptocaryone in cancer cells suggest a potential area for future investigation. nih.govnih.gov PDCD4 is known to inhibit protein translation by binding to the eukaryotic translation-initiation factor 4A (eIF4A). nih.gov

Other Reported In Vitro Pharmacological Activities (e.g., Antimicrobial, Alpha-Tubulin Binding)

Extracts from various Cryptocarya species have demonstrated notable antimicrobial activities. researchgate.net For instance, essential oils from the leaves of Cryptocarya impressa have shown excellent anticandidal activity with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Candida albicans. nih.gov Similarly, the essential oil from Cryptocarya alba has been effective against S. aureus, E. coli, and C. albicans. mdpi.com Studies on extracts from Cryptocarya species have also confirmed their ability to reduce biofilms of Candida albicans. researchgate.netnih.gov

Information regarding the direct interaction of this compound or Cryptocaryone with alpha-tubulin is not well-documented in the available literature. Alpha-tubulin is a component of microtubules, which are crucial for various cellular processes, including cell division. nih.govnih.gov Compounds that bind to and disrupt microtubule dynamics are often investigated as potential anti-cancer agents. nih.gov

Table 2: Antimicrobial Activity of Extracts from Cryptocarya Species

| Cryptocarya Species | Microorganism | Activity | Reference |

|---|---|---|---|

| Cryptocarya impressa (leaf essential oil) | Candida albicans | MIC of 16 μg/mL | nih.gov |

| Cryptocarya alba (essential oil) | Staphylococcus aureus | Inhibition zone of 25 mm | mdpi.com |

| Cryptocarya alba (essential oil) | Escherichia coli | Inhibition zone of 8 mm | mdpi.com |

| Cryptocarya alba (essential oil) | Candida albicans | Inhibition zone of 15 mm | mdpi.com |

| Cryptocarya spp. extracts | Candida albicans biofilm | Significant reduction in cellular metabolism and CFU/mL | researchgate.netnih.gov |

In Vivo Studies in Animal Models

Currently, there is a lack of available data from in vivo studies in animal models specifically for this compound. The majority of the research on related compounds like Cryptocaryone has been conducted in vitro. Further research, including studies in animal models, would be necessary to understand the full pharmacological profile of these compounds.

Assessment of Pharmacological Efficacy in Relevant Disease Models

While direct in-vivo studies assessing the pharmacological efficacy of this compound in specific disease models are not extensively documented in publicly available literature, its classification as a cyclooxygenase-2 (COX-2) inhibitor suggests its potential therapeutic value in inflammatory conditions. nih.gov The inhibition of the COX-2 enzyme is a well-established mechanism for reducing inflammation and pain.

Compounds isolated from the Cryptocarya genus have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, providing a basis for the therapeutic potential of its constituents like this compound. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action

Cellular Pathway Modulation (e.g., PDCD4 Stabilization)

Currently, there is no direct scientific evidence from available literature that links this compound to the modulation of the Programmed Cell Death 4 (PDCD4) cellular pathway. PDCD4 is a tumor suppressor protein that plays a role in apoptosis and the regulation of translation. wikipedia.orggenecards.org Further research is required to determine if this compound exerts any of its biological effects through the stabilization or modulation of PDCD4.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Impact of Structural Modifications on Biological Potency

Detailed structure-activity relationship (SAR) studies specifically for this compound and its direct analogues are limited in the current body of scientific literature. However, research on related 5,6-dihydro-α-pyrones isolated from Cryptocarya rigidifolia suggests that the α,β-unsaturated carbonyl moiety, a feature of pyrones, may not be essential for certain biological activities, such as antimalarial effects. nih.gov This finding implies that modifications to this part of the molecule could be explored to enhance or alter its pharmacological profile.

Stereochemical Influence on Activity Profiles

The stereochemistry of this compound and its analogues is a critical determinant of their biological activity. The stereoselective synthesis of all eight stereoisomers of cryptocarya diacetate, a closely related compound, has been accomplished, underscoring the significance of the spatial arrangement of atoms within the molecule. tandfonline.com Although the specific biological activities of each stereoisomer were not detailed in the available report, the ability to synthesize optically pure forms is a crucial step for investigating the structure-activity relationship and identifying the most potent and selective stereoisomer for potential therapeutic development. tandfonline.com The synthesis of these stereoisomers provides the necessary tools for future biological research to delineate the precise influence of each chiral center on the compound's activity profile. tandfonline.com

Advanced Analytical Methods for Detection and Quantification

Chromatographic Method Development for Complex Matrices

Chromatographic methods are indispensable for the separation of Cryptocarya triacetate from the intricate mixture of compounds present in its natural source or in synthetic reaction mixtures. The development of robust and reliable chromatographic techniques is a cornerstone for its accurate analysis.

Gas Chromatography (GC) Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While specific optimized GC methods for this compound are not extensively documented in publicly available literature, general principles of GC method development can be applied. For the analysis of extracts from Cryptocarya latifolia, a typical GC-MS method would involve an injector temperature of around 250 °C and a transfer line temperature of 280 °C. A temperature program could start at 60 °C, held for a few minutes, and then ramped up to 280 °C to ensure the elution of all relevant compounds. The choice of the capillary column is critical, with non-polar or medium-polarity columns being suitable for a compound of this nature. Optimization would involve adjusting the temperature ramp rate and carrier gas flow to achieve the best separation of this compound from other co-eluting compounds.

Liquid Chromatography (LC) Development (e.g., U-HPLC)

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U-HPLC) are the methods of choice. The development of an LC method for this compound would involve the selection of an appropriate stationary phase, typically a C18 reversed-phase column, and the optimization of the mobile phase composition. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, would likely be necessary to achieve a good separation in a complex matrix. The use of U-HPLC, with its smaller particle size columns, would offer higher resolution and faster analysis times compared to traditional HPLC. While specific U-HPLC methods for this compound are not detailed in the literature, the principles of method development are well-established for similar natural products.

Integration of Spectroscopic Techniques for Quantitative Analysis

While chromatography provides separation, spectroscopic techniques are essential for both the identification and quantification of this compound.

Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. ethernet.edu.et Beyond its qualitative application, NMR can be used for quantitative analysis (qNMR). This technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For qNMR analysis of this compound, a specific, well-resolved proton signal unique to the molecule would be selected. A certified internal standard with a known concentration and a distinct signal that does not overlap with the analyte's signals would be added to the sample. By comparing the integral of the analyte's signal to that of the internal standard, the absolute quantity of this compound in the sample can be determined with high accuracy and precision, without the need for a calibration curve.

Quantitative Mass Spectrometry

Mass spectrometry (MS), especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a highly sensitive and selective technique for quantitative analysis. ethernet.edu.et For quantitative MS, the instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which increases sensitivity and reduces matrix interference. In MRM mode, a precursor ion is selected, fragmented, and a specific product ion is monitored, providing even greater selectivity. To quantify this compound, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The response (peak area) of the target ion is plotted against the concentration, and the concentration of the unknown sample is determined by interpolation from this curve. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.

Method Validation (Specificity, Sensitivity, Accuracy, Precision)

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and by peak purity analysis using a diode array detector (for LC) or mass spectral deconvolution.

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is usually assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision).

The table below outlines the typical parameters that would be evaluated during the validation of an analytical method for this compound.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the analyte's retention time. Peak purity index > 0.99. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | Closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | Degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2%. Intermediate Precision (RSD) ≤ 5%. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Ecological Role, Ethnobotanical Significance, and Conservation Research

Traditional Uses of Cryptocarya latifolia and Related Species

The genus Cryptocarya holds a significant place in traditional medicine and local customs across various cultures. Cryptocarya latifolia, a South African indigenous plant, is particularly notable for its use by traditional healers in the KwaZulu-Natal and Eastern Cape provinces. nih.govukzn.ac.za The bark of this tree is utilized for a range of ailments including headaches, morning sickness, pulmonary diseases, tuberculosis, and infections of a bacterial or fungal nature. nih.govacs.org Its application has been largely as a substitute for Ocotea bullata (Stinkwood), a highly endangered and medicinally important species, leading to increased pressure on C. latifolia populations. nih.govukzn.ac.za Beyond medicinal purposes, the plant is also associated with magical uses. randomharvest.co.zasuntrees.co.za

Other species within the genus also have a history of human use. The leaves of Cryptocarya woodii are believed to have been used for insect control in prehistoric African settlements. alchetron.comwikipedia.org In central Chile, the edible reddish fruits of Cryptocarya alba, commonly known as peumo, are consumed. alchetron.com The timber from several Cryptocarya species, such as Cryptocarya membranacea, is commercially valuable. alchetron.comtheferns.info In traditional medicine, Cryptocarya insularis has been used to treat conditions like fever, colds, and digestive issues. selinawamucii.com

| Species | Common Name(s) | Traditional Uses |

| Cryptocarya latifolia | Broad-leaved quince, Bastard Stinkwood | Treatment for headaches, morning sickness, pulmonary disease, tuberculosis, bacterial and fungal infections; magical purposes. nih.govacs.orgrandomharvest.co.zatreesa.org |

| Cryptocarya woodii | - | Believed to be used for insect control. alchetron.comwikipedia.org |

| Cryptocarya alba | Peumo | Consumption of its edible fruits. alchetron.com |

| Cryptocarya insularis | Insular laurel | Treatment for fever, colds, and digestive problems. selinawamucii.com |

| Cryptocarya membranacea | - | Utilized for its timber. theferns.info |

Ecological Interactions and Natural Abundance Dynamics

Species of the genus Cryptocarya are integral components of their ecosystems, which are primarily laurel forests in tropical and warm temperate regions. alchetron.com They are often vigorous plants capable of populating suitable habitats within rainforests that are frequently covered by clouds. alchetron.com Seed dispersal is a key ecological interaction, facilitated primarily by fruit-eating birds that consume the drupe-like fruits. alchetron.com

Cryptocarya latifolia serves as a host plant for the Charaxes and Swallowtail butterflies. randomharvest.co.za Its fruits and seeds are a food source for various wildlife, including birds, antelope, baboons, and buck. randomharvest.co.zatreesa.org This species often grows near streams and rivers, and its fruits can float, providing a method for seed dispersal by water. treesa.org

However, the natural abundance of many Cryptocarya species is under threat. The high demand for C. latifolia bark in traditional medicine has led to a decline in its natural populations. ukzn.ac.zasuntrees.co.za More broadly, many species within the genus face the risk of extinction due to habitat loss from deforestation and over-exploitation. alchetron.com Several species are officially recognized as threatened; for instance, Cryptocarya anamalayana, Cryptocarya bitriplinervia, Cryptocarya mannii, and Cryptocarya membranacea are listed as endangered, while Cryptocarya elliptifolia and Cryptocarya ferrarsi are critically endangered. bgci.org

Conservation Strategies and Biotechnological Approaches for Cryptocarya Species

The declining populations of many Cryptocarya species have necessitated the development of robust conservation strategies. These efforts are multifaceted, combining in situ and ex situ methods with modern biotechnological advancements to ensure the survival of these valuable plants.

In Vitro Propagation Techniques (e.g., Plant Tissue Culture, Micropropagation)

Biotechnology offers powerful tools for the conservation and large-scale propagation of threatened Cryptocarya species. In vitro propagation, or micropropagation, allows for the rapid production of plantlets from a small amount of plant tissue, which is crucial for species that are rare or difficult to propagate conventionally.

A study on the vulnerable Indian tree Cryptocarya stocksii established an effective protocol for inducing multiple shoots from cotyledonary nodes. ikprress.org This involved culturing the explants on a Murashige and Skoog (MS) medium supplemented with various concentrations of plant growth regulators.

Key findings from C. stocksii micropropagation research include: ikprress.org

Shoot Bud Induction: MS medium containing 1 mg/L Thidiazuron (TDZ), 0.5 mg/L 1-Naphthaleneacetic acid (NAA), 0.5 mg/L Gibberellic acid (GA₃), and 0.2% Activated charcoal (AC) was effective for inducing multiple shoot buds.

Shoot Elongation: Shoots were transferred to an MS medium with 3 mg/L 6-Benzylaminopurine (BAP), 0.5 mg/L NAA, and 1 mg/L Kinetin (KN) for elongation.

Root Induction: For root development, elongated shoots were placed on an MS medium containing 3 mg/L Indole-3-butyric acid (IBA).

Similarly, research on Cryptocarya latifolia has developed a successful bud break protocol. ukzn.ac.za This method can be used to generate shoots for medicinal use or for conservation purposes, reducing the need to harvest from wild populations. nih.govukzn.ac.za The highest success rate (96% of explants forming shoots) was achieved using an MS nutrient medium supplemented with BAP and NAA at a concentration of 1.0:0.01 mg/L. ukzn.ac.za

| Plant Growth Regulator | Role in Cryptocarya Micropropagation |

| Thidiazuron (TDZ) | Shoot bud induction in C. stocksii. ikprress.org |

| 6-Benzylaminopurine (BAP) | Shoot elongation in C. stocksii and shoot formation in C. latifolia. ukzn.ac.zaikprress.org |

| 1-Naphthaleneacetic acid (NAA) | Shoot bud induction and elongation in C. stocksii; shoot formation in C. latifolia. ukzn.ac.zaikprress.org |

| Indole-3-butyric acid (IBA) | Root induction in C. stocksii. ikprress.org |

| Kinetin (KN) | Shoot elongation in C. stocksii. ikprress.org |

Sustainable Harvesting Practices and Substitutive Use Studies

A critical aspect of Cryptocarya conservation involves addressing the primary threat of over-harvesting. This is particularly relevant for C. latifolia, where the destructive practice of bark removal is widespread. treesa.org Conservation efforts are therefore focused on promoting sustainable harvesting methods and identifying viable substitutes for the most heavily exploited plant parts.

The core principle of sustainable harvesting is to collect plant material in a manner that does not jeopardize the long-term survival of the plant population. This includes techniques such as harvesting only a small portion of any single plant, avoiding the collection of rare or threatened species, and allowing populations to recover between harvests.

Challenges and Future Research Directions

Overcoming Hurdles in Complex Total Synthesis

The chemical architecture of Cryptocarya triacetate poses a considerable challenge for synthetic chemists. The enantioselective synthesis of this compound has been achieved in 13-15 steps, a lengthy and intricate process. nih.gov Key steps in this synthesis include an enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction to establish the correct stereochemistry. nih.gov Additionally, a highly (E)-selective olefin cross-metathesis reaction is employed to form a key intermediate, a trans-delta-hydroxy-1-enoate. nih.gov

Expanding the Scope of Biological Activity Profiling

Preliminary investigations into the biological activities of compounds from the Cryptocarya genus have revealed a range of promising effects. Extracts from various Cryptocarya species have demonstrated cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. researchgate.nettandfonline.com Specifically, some studies have pointed towards the potential of α-pyrones, the chemical class to which this compound belongs, to exhibit significant biological effects. researchgate.net

However, comprehensive biological activity profiling of pure this compound is still in its early stages. While it has been mentioned as a potential cyclooxygenase (COX) inhibitor, detailed studies are needed to confirm this and to explore other potential biological targets. nih.gov Future research should involve screening this compound against a wide panel of biological targets, including various cancer cell lines, inflammatory mediators, and microbial pathogens. High-throughput screening methods could be employed to rapidly assess its activity against a large number of targets. Furthermore, detailed in vitro and in vivo studies are necessary to validate any initial findings and to understand the compound's therapeutic potential more fully.

Table 1: Reported Biological Activities of Extracts from the Cryptocarya Genus

| Biological Activity | Cryptocarya Species | Reference |

| Cytotoxicity | C. concinna, C. infectoria | tandfonline.comnih.gov |

| Anti-inflammatory | C. concinna, C. chingii | tandfonline.comnih.gov |

| Antimicrobial | C. moschata | researchgate.net |

| Antioxidant | C. ovalifolia | researchgate.net |

Deepening Mechanistic Understanding

A critical area for future research is the elucidation of the precise molecular mechanisms through which this compound exerts its biological effects. While it has been suggested to be a cyclooxygenase 2 (COX-2) inhibitor, the specifics of this interaction, including its binding site and mode of inhibition, remain to be determined. nih.gov Understanding the mechanism of action is fundamental for its development as a therapeutic agent.

Future investigations should employ a range of biochemical and molecular biology techniques to identify the direct molecular targets of this compound. This could involve affinity chromatography to isolate binding partners, genetic knockdown or knockout studies to identify essential pathways for its activity, and computational modeling to predict its interactions with target proteins. For instance, if COX-2 is confirmed as a target, studies should be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive. Furthermore, researchers should investigate the downstream signaling pathways affected by this compound to gain a comprehensive understanding of its cellular effects.

Exploring Novel Analogues and Derivatives with Enhanced Bioactivity

The synthesis of analogues and derivatives of this compound represents a promising strategy for improving its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a compound and assessing the impact on its biological activity, are crucial in this regard. While direct SAR studies on this compound are limited, research on related compounds like cryptocaryol provides a framework for how such studies could be approached. For example, in cryptocaryol analogues, the presence of the pyranone ring and the double bond were found to be important for activity.

Future research should focus on the rational design and synthesis of a library of this compound analogues. Modifications could be made to various parts of the molecule, including the acetate (B1210297) groups, the pyrone ring, and the side chain. These new compounds would then be screened for their biological activity, and the results used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing could lead to the discovery of new derivatives with significantly enhanced potency and a more favorable therapeutic profile.

Advancements in Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound in its native plant, Cryptocarya latifolia, is essential for developing biotechnological production methods. As an α-pyrone, it is likely synthesized via the polyketide pathway, which involves the sequential condensation of small carboxylic acid units by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of similar styrylpyrone compounds has been shown to involve a styrylpyrone synthase (SPS)-like PKS that catalyzes the elongation of a starter molecule with extender units.

The specific genes and enzymes involved in the biosynthesis of this compound are currently unknown. Future research should focus on identifying the PKS genes present in the genome of Cryptocarya latifolia. This can be achieved through genomic sequencing and bioinformatics analysis to identify gene clusters that resemble known PKS pathways. Once candidate genes are identified, their function can be confirmed through heterologous expression in a model organism, such as yeast or E. coli, to see if they produce this compound or its precursors. Elucidating the complete biosynthetic pathway will not only provide fundamental scientific knowledge but also open up possibilities for metabolic engineering to enhance the production of this valuable compound.

Strategies for Sustainable Production and Conservation

The natural source of this compound, Cryptocarya latifolia, is a plant species facing threats due to over-harvesting. The bark of this tree is used in traditional medicine, leading to a decline in its wild populations. nih.govukzn.ac.za This highlights the urgent need for sustainable production methods to ensure a long-term supply of this compound without further endangering the plant species.

One promising strategy is the development of in vitro propagation protocols. Research has already shown success in the micropropagation of Cryptocarya latifolia using plant tissue culture techniques. nih.govukzn.ac.za These methods allow for the mass production of plantlets in a controlled laboratory environment, independent of geographical and climatic factors. Future research should focus on optimizing these protocols to increase the yield and efficiency of plantlet production.

Another avenue for sustainable production is through biotechnological approaches. As discussed in the previous section, once the biosynthetic pathway is elucidated, the genes encoding the necessary enzymes could be transferred to a microbial host, such as yeast or bacteria, to create a "cell factory" for the production of this compound. This method, known as heterologous production, offers a scalable and environmentally friendly alternative to harvesting from the wild. benthambooks.comfrontiersin.orgsinica.edu.tw

Furthermore, conservation efforts for Cryptocarya latifolia are crucial. This includes establishing protected areas for the existing populations, developing reforestation programs, and educating local communities about sustainable harvesting practices. A combination of conservation and sustainable production strategies will be essential to ensure the continued availability of this important medicinal plant and the compounds it produces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.